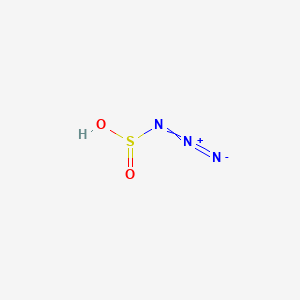![molecular formula C17H14PTl B14420743 Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane CAS No. 85320-10-1](/img/structure/B14420743.png)
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane is a chemical compound that features a unique combination of thallium, cyclopentadienyl, and phosphane groups
Vorbereitungsmethoden
The synthesis of Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane typically involves the reaction of diphenylphosphine with a thallium cyclopentadienyl complex. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate compounds.
Analyse Chemischer Reaktionen
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium center to a lower oxidation state.
Substitution: The phosphane group can participate in substitution reactions, where ligands are exchanged with other chemical groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of thallium complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
Wirkmechanismus
The mechanism by which Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane exerts its effects involves the coordination of the thallium center with various ligands. The cyclopentadienyl and phosphane groups stabilize the thallium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the thallium center.
Vergleich Mit ähnlichen Verbindungen
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane can be compared with other thallium and phosphane compounds, such as:
Thallium(I) cyclopentadienyl complexes: These compounds have similar thallium-cyclopentadienyl interactions but lack the phosphane group.
Diphenylphosphine derivatives: These compounds feature the diphenylphosphine group but do not contain thallium.
The uniqueness of this compound lies in its combination of thallium, cyclopentadienyl, and phosphane groups, which confer distinct chemical properties and reactivity.
Eigenschaften
| 85320-10-1 | |
Molekularformel |
C17H14PTl |
Molekulargewicht |
453.65 g/mol |
IUPAC-Name |
(1-diphenylphosphanylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C17H14P.Tl/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-14H; |
InChI-Schlüssel |
QLYZDCXANAMLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3(C=CC=C3)[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
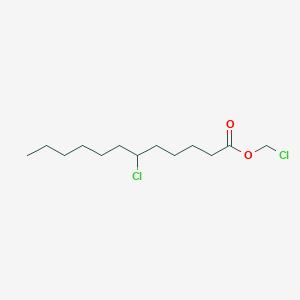

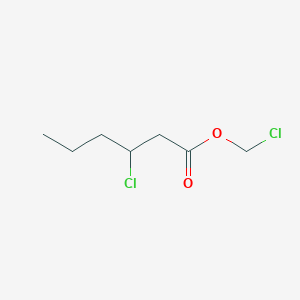

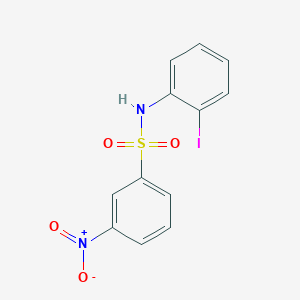

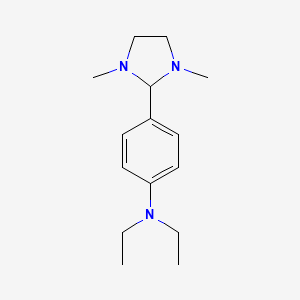
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)

